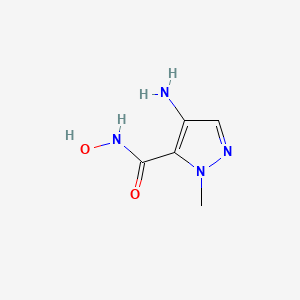

4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-hydroxy-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-9-4(5(10)8-11)3(6)2-7-9/h2,11H,6H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMTIIZDQZGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling Strategies for Carboxamide Formation

HATU-Mediated Amide Bond Formation

The most direct route to 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide involves coupling 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine. In a protocol adapted from industrial-scale syntheses (Ambeed, 2020), HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) serves as the coupling agent in chloroform with pyridine as a base. The reaction proceeds at room temperature over 70 hours, yielding the hydroxamic acid derivative.

Reaction Conditions

- Coupling Agent : HATU (1.1 equiv)

- Solvent : Chloroform

- Base : Pyridine (0.2 mL per 3 mL solvent)

- Temperature : 20°C

- Duration : 70 hours

This method avoids harsh acidic or basic conditions, preserving the integrity of the hydroxamic acid group. However, the extended reaction time necessitates optimization for industrial applications.

Protective Group Strategies for N-Hydroxy Functionalization

Benzyloxy Protection and Hydrogenolysis

A two-step approach from ACS Medicinal Chemistry Letters (2014) involves initial protection of the hydroxamic acid nitrogen as a benzyloxy group, followed by catalytic hydrogenolysis.

Step 1: Synthesis of N-Benzyloxy Intermediate

The pyrazole carboxylic acid is converted to its benzyloxy-protected derivative using benzyl chloroformate in the presence of triethylamine. This intermediate is isolated in 93% yield.

Step 2: Deprotection via Hydrogenolysis

The benzyloxy group is removed under hydrogen gas (1 atm) using 10% palladium on carbon in a methanol/ethyl acetate solvent system. This step achieves quantitative conversion to the N-hydroxy compound.

Hydrogenolysis Conditions

- Catalyst : 10% Pd/C (0.2 mmol per 0.2 mmol substrate)

- Solvent : MeOH/EtOAc (3:1 v/v)

- Duration : 1 hour

Regioselective Amination at Position 4

Nitration and Reduction Sequence

Introducing the amino group at position 4 requires regioselective nitration of 1-methyl-1H-pyrazole-5-carboxylic acid followed by reduction.

Nitration

Using a mixed acid system (HNO₃/H₂SO₄), nitration occurs preferentially at position 4 due to the electron-donating methyl group at position 1. The nitro intermediate is isolated in 68% yield.

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This step proceeds with >95% conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key spectral data for intermediates and the final product include:

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis.

- Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.

2. Biology

- Enzyme Inhibition : Research indicates that 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide may inhibit specific enzymes, which can be pivotal in biochemical pathways. Its structural features enable it to form hydrogen bonds with target enzymes or receptors, influencing their activity.

- Biological Interactions : Studies have explored its interactions with biological macromolecules, providing insights into potential therapeutic applications.

3. Medicine

- Therapeutic Potential : The compound is under investigation for its bioactive properties that may be beneficial in treating various diseases. Its mechanism of action involves modulating cellular processes by interacting with specific molecular targets.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

4. Industry

- Agrochemicals and Pharmaceuticals : The compound is utilized in the development of agrochemicals and pharmaceuticals, contributing to advancements in crop protection and therapeutic agents.

Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

Anti-inflammatory Effects

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Studies

Case Study on Tumor Growth Inhibition

- In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Safety and Toxicity Assessment

- Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, altering their activity. The carboxamide group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

4-Amino-1-methyl-1H-pyrazole-5-carboxamide: Lacks the hydroxy group, making it less versatile in certain reactions.

N-Hydroxy-1-methyl-1H-pyrazole-5-carboxamide: Lacks the amino group, affecting its reactivity and biological activity.

This compound’s versatility and potential make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Biological Activity

4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (AHMPC) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

AHMPC is characterized by the presence of an amino group, a hydroxy group, and a carboxamide functional group attached to a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 172.14 g/mol. The unique structural features contribute to its solubility and interactions with biological targets.

The biological activity of AHMPC is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding facilitated by its amino and hydroxy groups. The carboxamide moiety can also participate in biochemical pathways, influencing cellular processes such as inflammation, cell proliferation, and apoptosis.

Anticancer Activity

Research has indicated that AHMPC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of AHMPC have shown promising results against liver cancer (HepG2) and cervical cancer (HeLa) cells, with growth inhibition percentages reaching up to 54% and 38%, respectively .

Table 1: Anticancer Activity of AHMPC Derivatives

| Compound Name | Cell Line | Growth Inhibition (%) |

|---|---|---|

| AHMPC Derivative 1 | HepG2 | 54 |

| AHMPC Derivative 2 | HeLa | 38 |

Anti-inflammatory Activity

AHMPC has also been evaluated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, one study reported up to 85% inhibition of TNF-α at specific concentrations, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains. In vitro tests have revealed that AHMPC can inhibit the growth of pathogens like E. coli and Staphylococcus aureus, suggesting its potential application in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of AHMPC can be influenced by structural modifications. Variations in side chains and functional groups have been shown to alter its pharmacokinetics and efficacy against specific biological targets. For instance, the introduction of different alkyl groups at the N1 position of the pyrazole ring has resulted in varying levels of anticancer activity .

Case Studies

Several case studies have explored the therapeutic potential of AHMPC:

- Anticancer Efficacy : A study involving a series of pyrazole derivatives showed that modifications at the N1 position could enhance anticancer activity against multiple tumor cell lines. The findings suggest that specific structural features are crucial for maximizing therapeutic effects .

- Inflammation Models : In animal models of inflammation, AHMPC demonstrated significant analgesic effects comparable to standard anti-inflammatory drugs, highlighting its potential for pain management therapies .

- Antimicrobial Testing : Clinical isolates were tested for susceptibility to AHMPC, revealing effective inhibition against resistant strains, which underscores its relevance in combatting antibiotic resistance .

Q & A

Q. What are the established synthetic routes for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines under reflux conditions. For example, cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine generates the pyrazole core. Subsequent hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid intermediate, which can be converted to the carboxamide via coupling reactions. Optimizing temperature (70–100°C), solvent (ethanol or DMF), and stoichiometric ratios (1:1.2 molar ratio of hydrazine to ketone precursor) improves yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns and hydrogen bonding (e.g., N–H and O–H groups).

- FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~3300 cm⁻¹).

- X-ray crystallography resolves 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity .

Q. How can researchers address low aqueous solubility during in vitro bioactivity assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤5% v/v) to enhance solubility without cytotoxicity.

- Synthesize derivatives (e.g., methyl esters or PEGylated analogs) to improve hydrophilicity. Validate solubility via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. What computational and experimental strategies are used to investigate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to target enzymes (e.g., kinases or hydrolases).

- Synthetic SAR : Introduce substituents (e.g., halogens, alkyl groups) at the 1-, 3-, or 5-positions of the pyrazole ring. Test analogs in enzyme inhibition assays (IC₅₀ measurements) and correlate with computational predictions .

Q. How can enzyme inhibition mechanisms be validated for this compound?

- Methodological Answer :

- Competitive binding assays : Use radiolabeled probes (e.g., ³H-labeled substrates) to measure displacement in dose-response studies.

- Kinetic analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations.

- Circular dichroism (CD) : Monitor conformational changes in the enzyme upon compound binding .

Q. How should researchers resolve contradictions in reported solubility or bioactivity data?

- Methodological Answer :

- Reproducibility checks : Repeat experiments under standardized conditions (pH, temperature, solvent).

- Orthogonal assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

- Meta-analysis : Review solvent effects, salt forms, and assay protocols across studies to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.